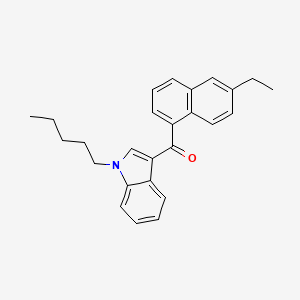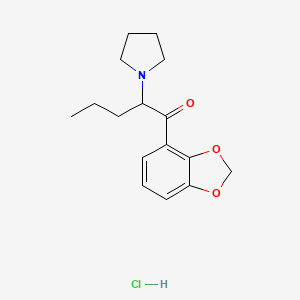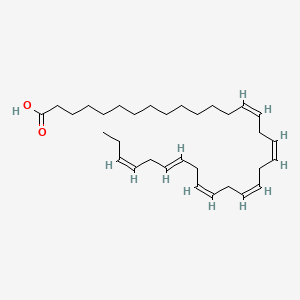
(14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaenoic acid is a very long-chain omega-3 fatty acid. It is characterized by having six double bonds located at positions 14, 17, 20, 23, 26, and 29.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaenoic acid typically involves the use of poly-ionic resin hydroxide in an aqueous medium. This method is efficient and metal-free, making it environmentally friendly. The process involves the preparation of organic disulfides from alkyl and acyl methyl thiocyanates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
(14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaenoic acid has several scientific research applications:
Chemistry: It is used as a model compound in studies of long-chain fatty acids and their reactivity.
Biology: It plays a role in the study of omega-3 fatty acids and their effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in relation to its anti-inflammatory properties.
Industry: It is used in the development of specialized materials and products, such as biopolymers and surfactants
Mecanismo De Acción
The mechanism of action of (14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaenoic acid involves its role as a Bronsted acid, capable of donating a hydron to an acceptor. It acts as a marine, plant, human, and bacterial metabolite, participating in various metabolic reactions. The compound’s omega-3 fatty acid structure allows it to interact with cellular membranes and influence signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Dotriacontapentaenoic acid: This compound has five double bonds and shares similar structural features with (14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaenoic acid.
Eicosapentaenoic acid (EPA): A well-known omega-3 fatty acid with five double bonds, commonly found in fish oil.
Docosahexaenoic acid (DHA): Another omega-3 fatty acid with six double bonds, widely studied for its health benefits.
Uniqueness
This compound is unique due to its specific double bond positions and long carbon chain. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C32H52O2 |
|---|---|
Peso molecular |
468.8 g/mol |
Nombre IUPAC |
(14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaenoic acid |
InChI |
InChI=1S/C32H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-31H2,1H3,(H,33,34)/b4-3-,7-6+,10-9-,13-12-,16-15-,19-18- |
Clave InChI |
HIKGLCYKBLODNY-XZDHFIPXSA-N |
SMILES isomérico |
CC/C=C\C/C=C/C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCCCCCCC(=O)O |
SMILES canónico |
CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


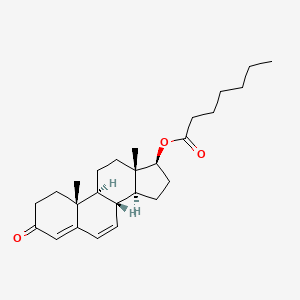
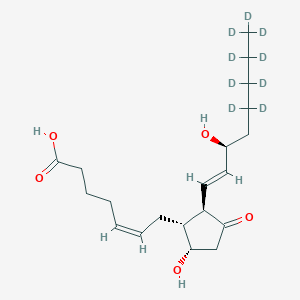
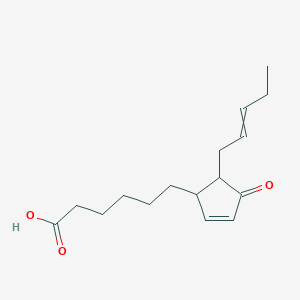
![(6R,10R,13S,17S)-6-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl heptanoate](/img/structure/B10766741.png)
![16-Hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B10766742.png)
![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride](/img/structure/B10766743.png)
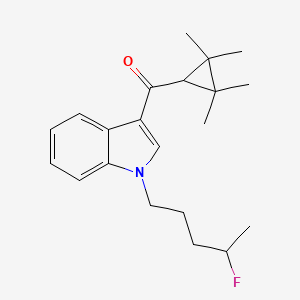

![1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B10766757.png)
![3-[[(1R,3R)-3-carboxycyclohexyl]carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic acid](/img/structure/B10766789.png)
![(2-fluorophenyl) N-[2-[[(1S,2R)-2-(butoxymethyl)cyclohexyl]methoxy]ethyl]carbamate](/img/structure/B10766791.png)
